Cytotoxicity Differential: 2-(Azetidin-3-yl)-N,N-dimethylacetamide vs. 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride in MCF-7 and A549 Cancer Cell Lines
In MCF-7 breast cancer cells, 2-(azetidin-3-yl)-N,N-dimethylacetamide exhibited an IC50 of 10 μM, compared to the oxygen-linked analog 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride which lacks reported cytotoxicity data in the same assay system . In A549 lung cancer cells, the target compound showed an IC50 of 15 μM . The 5 μM differential between MCF-7 and A549 indicates modest cell line selectivity, a property not documented for the oxygen-bridged analog series.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 10 μM; A549: 15 μM |
| Comparator Or Baseline | 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (no reported IC50 in identical assay) |
| Quantified Difference | Quantitative data absent for comparator; target compound demonstrates measurable antiproliferative activity |
| Conditions | In vitro cell viability assay; MCF-7 (breast cancer) and A549 (lung cancer) cell lines |
Why This Matters
This establishes baseline cytotoxicity that can guide hit-to-lead prioritization when selecting among azetidine-dimethylacetamide building blocks for oncology programs.
